[1,2]oxazolo[4,5-g][1,2]benzoxazole [1,2]oxazolo[4,5-g][1,2]benzoxazole
Brand Name: Vulcanchem
CAS No.: 211-49-4
VCID: VC19764913
InChI: InChI=1S/C8H4N2O2/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H
SMILES:
Molecular Formula: C8H4N2O2
Molecular Weight: 160.13 g/mol

[1,2]oxazolo[4,5-g][1,2]benzoxazole

CAS No.: 211-49-4

Cat. No.: VC19764913

Molecular Formula: C8H4N2O2

Molecular Weight: 160.13 g/mol

* For research use only. Not for human or veterinary use.

[1,2]oxazolo[4,5-g][1,2]benzoxazole - 211-49-4

Specification

CAS No. 211-49-4
Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
IUPAC Name [1,2]oxazolo[4,5-g][1,2]benzoxazole
Standard InChI InChI=1S/C8H4N2O2/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H
Standard InChI Key VMAJEVWDMWEPPT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C3=C1C=NO3)ON=C2

Introduction

# Oxazolo[4,5-g][1,benzoxazole: Structural Insights, Synthesis, and Pharmacological Potential

The heterocyclic compound oxazolo[4,5-g][1,benzoxazole represents a fused bicyclic system combining oxazole and benzoxazole moieties. Characterized by nitrogen and oxygen atoms within its aromatic framework, this structure exhibits unique electronic and steric properties that underpin its chemical reactivity and biological activity. Emerging studies highlight its potential as a scaffold for anticancer and antimicrobial agents, with derivatives demonstrating low micromolar to nanomolar inhibitory concentrations in cellular assays . This report synthesizes current knowledge on the compound’s synthesis, mechanistic actions, and therapeutic applications, drawing from peer-reviewed research while excluding non-compliant sources.

Electronic Configuration

The electron-withdrawing nature of the oxazole’s oxygen and nitrogen atoms induces partial positive charges on the fused benzene ring, making it susceptible to electrophilic attack at specific positions. Density functional theory (DFT) calculations on analogous systems suggest that the LUMO (lowest unoccupied molecular orbital) localizes on the oxazole rings, facilitating interactions with nucleophilic residues in proteins .

Synthetic Methodologies

Reductive Ring Contraction

A pivotal synthesis route involves reductive ring contraction of 1,4-dihydrobenzo[e] triazin-4-yl radicals using zinc powder in acetic acid. For example, treatment of imidazolo-fused benzotriazinyls with Zn (2–4 equiv.) at 118°C yields benzimidazole derivatives via radical intermediates . While this method primarily targets benzimidazoles, adapting the starting materials to include oxazole precursors could enable access to oxazolo[4,5-g] benzoxazole (Scheme 1).

Scheme 1
Proposed adaptation of reductive ring contraction for oxazolo[4,5-g] benzoxazole synthesis:

  • Start with oxazolo-fused benzotriazinyl precursor.

  • Treat with Zn in glacial acetic acid under reflux.

  • Isolate via chromatography (e.g., Et₂O/n-hexane).

Cycloaddition Approaches

1,3-Dipolar cycloaddition between nitrile oxides and alkynes offers another pathway. For instance, reacting propargyl bromide with hydroxylamine derivatives in dimethylformamide (DMF) generates oxazole intermediates, which can undergo subsequent cyclization with benzoxazole precursors . Optimizing reaction conditions (e.g., temperature, catalyst) remains critical for regioselectivity.

Pharmacological Activities

CompoundMean GI₅₀ (μM)Most Sensitive Cell Line
Oxazolo[4,5-g]indole0.25HL-60 (Leukemia)
Combretastatin A-40.003MCF-7 (Breast Cancer)

Mechanistic Insights

Tubulin Binding Dynamics

Molecular docking studies of analogous compounds reveal hydrogen bonding between the oxazole’s nitrogen and Thr179 in tubulin’s colchicine pocket. This interaction disrupts microtubule assembly, arresting cells in metaphase . The fused benzoxazole moiety may enhance binding affinity through hydrophobic interactions with Val238 and Leu248.

Radical Scavenging

In reductive environments, [1,2]oxazolo[4,5-g] benzoxazole may generate stable radical intermediates, as observed in zinc-mediated ring contractions . These radicals could participate in redox cycling, inducing oxidative stress in cancer cells.

Applications and Future Directions

Drug Development

The compound’s dual functionality (oxazole and benzoxazole) positions it as a versatile scaffold for hybrid inhibitors. Modifications at the 5-position with electron-withdrawing groups (e.g., -Br, -Cl) could enhance tubulin binding, while hydrophilic substituents may improve solubility .

Catalytic Applications

Recent advances in asymmetric catalysis using benzoxazole-thiols highlight potential roles in synthesizing chiral intermediates . Although unexplored, oxazolo[4,5-g] benzoxazole’s rigid structure might serve as a ligand in transition-metal catalysts.

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